Cas no 98769-81-4 (Reboxetine)

Reboxetine structure
Reboxetine structure
Product name:Reboxetine
CAS No:98769-81-4
MF:C19H23NO3
MW:313.390825510025
CID:62005
PubChem ID:127151

Reboxetine Chemical and Physical Properties

Names and Identifiers

    • Reboxetine
    • (2R)-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]morpholine
    • Reboxetine mesylate
    • (+/-)-(2R*)-2-((.ALPHA.R*)-.ALPHA.-(O-ETHOXYPHENOXY)BENZYL)MORPHOLINE
    • (2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
    • AKOS015966368
    • HSDB 7701
    • BCP12060
    • 71620-89-8
    • REBOXETINE [HSDB]
    • REBOXETINE [WHO-DD]
    • DTXSID1048257
    • D08472
    • Morpholine, 2-[(R)-(2-ethoxyphenoxy)phenylmethyl]-, (2R)-rel-
    • Reboxetine (INN)
    • EN300-19659906
    • Reboxetine [INN]
    • AB00920697_06
    • CS-0003444
    • A837261
    • US9944618, Compound ID No. 178
    • Reboxetine [INN:BAN]
    • D95753
    • R,R-reboxetine
    • Edronax (TN)
    • 105017-38-7
    • SCHEMBL34533
    • CHEBI:135342
    • AS-56251
    • Reboxe- tine
    • Morpholine, 2-[(2-ethoxyphenoxy)phenylmethyl]-, (R*,R*)-
    • (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine
    • DTXSID401315414
    • 41X
    • (R,R)-(-)-Reboxetine
    • (R)-2-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine methanesulfonate
    • CHEMBL383921
    • 2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine
    • (2r)-2-[(R)-(2-Ethoxyphenoxy)(Phenyl)methyl]morpholine
    • Morpholine, 2-((R)-(2-ethoxyphenoxy)phenylmethyl)-, (2R)-rel-
    • REBOXETINE [VANDF]
    • DB00234
    • UNII-947S0YZ36I
    • Reboxitine
    • 947S0YZ36I
    • 98769-81-4
    • Norebox
    • REBOXETINE [MI]
    • BDBM388642
    • HY-14560
    • Inchi: 1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
    • InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
    • SMILES: CCOC1=CC=CC=C1O[C@@H]([C@H]1CNCCO1)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 313.168
  • Monoisotopic Mass: 313.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 39.7A^2

Experimental Properties

  • Density: 1.113
  • Melting Point: 170-171°
  • Boiling Point: 443.7°C at 760 mmHg
  • Flash Point: 188.2°C
  • PSA: 39.72000
  • LogP: 3.52260

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